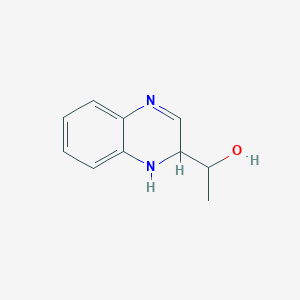

1-(1,2-Dihydroquinoxalin-2-yl)ethanol

Description

Properties

CAS No. |

111289-53-3 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(1,2-dihydroquinoxalin-2-yl)ethanol |

InChI |

InChI=1S/C10H12N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-7,10,12-13H,1H3 |

InChI Key |

LBCNXPYRJHMXFX-UHFFFAOYSA-N |

SMILES |

CC(C1C=NC2=CC=CC=C2N1)O |

Canonical SMILES |

CC(C1C=NC2=CC=CC=C2N1)O |

Synonyms |

2-Quinoxalinemethanol,1,2-dihydro--alpha--methyl-,(R*,S*)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound 1-(1,2-Dihydroquinoxalin-2-yl)ethanol can be compared to structurally related dihydroquinoxaline derivatives, such as 1-(2-aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride (reported by American Elements, CAS 1427380-59-3) . Below is a detailed analysis:

| Property | This compound | 1-(2-aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride |

|---|---|---|

| Chemical Formula | C₁₀H₁₂N₂O | C₁₁H₁₄ClN₃O |

| Molecular Weight (g/mol) | ~176.22 | 239.7 |

| Functional Groups | Ethanol (-CH₂CH₂OH) | 2-Aminoethyl (-CH₂CH₂NH₂), methyl (-CH₃), ketone (=O), hydrochloride salt |

| Key Substituents | Ethanol at position 2 | Aminoethyl and methyl groups at positions 2 and 3, respectively |

| Polarity/Solubility | Moderate (due to -OH group) | High (ionized hydrochloride salt enhances aqueous solubility) |

| Potential Applications | Ligand design, intermediates in synthesis | Pharmaceutical intermediates, bioactive molecule development |

Research Findings and Implications

Reactivity: The ethanol group in this compound may facilitate coordination with metal ions or participation in esterification/oxidation reactions. In contrast, the aminoethyl and hydrochloride groups in the analog enhance its ionic character, making it suitable for salt formation or protonation-dependent bioactivity .

Biological Activity: While neither compound’s specific biological data are provided in the evidence, quinoxaline derivatives are known for antimicrobial, anticancer, and kinase-inhibitory properties.

Synthesis Challenges: The ethanol derivative’s synthesis may require careful control of reducing conditions to preserve the dihydroquinoxaline ring, whereas the hydrochloride analog’s synthesis likely involves quaternization of the amino group.

Limitations in Current Data

- No direct crystallographic or spectroscopic data for this compound were found in the provided evidence.

- Comparative pharmacological or thermodynamic data (e.g., binding affinities, melting points) are absent, highlighting a gap in publicly accessible research.

Preparation Methods

Mechanistic Insights

The condensation proceeds via nucleophilic attack of the diamine’s amino groups on the carbonyl carbons, followed by dehydration to form the six-membered ring. When β-hydroxy ketones are employed, the hydroxyl group is retained in the final structure, forming the ethanol substituent. Spectroscopic data from analogous compounds, such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, confirm the integrity of the hydroxyl group through characteristic -NMR signals at δ 4.42 ppm (NCH) and δ 10.12 ppm (COOH).

Reduction of Quinoxaline Ketone Intermediates

An alternative route involves the synthesis of a ketone-containing dihydroquinoxaline followed by reduction to the secondary alcohol. This method is exemplified by the preparation of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, where a ketone intermediate is reduced using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Procedure and Optimization

-

Ketone Synthesis : React benzene-1,2-diamine with acetylacetone in ethanol under reflux to yield 3-oxo-3,4-dihydroquinoxaline.

-

Reduction : Treat the ketone with NaBH in methanol at 0°C for 2 hours, followed by gradual warming to room temperature. The reaction is quenched with aqueous HCl, and the product is extracted with ethyl acetate.

This method achieves yields of 75–85%, with -NMR confirming the reduction of the ketone (δ 172.8 ppm, CO) to a hydroxyl-bearing carbon (δ 66.5 ppm, CHOH).

Alkylation of Dihydroquinoxaline Intermediates

Direct alkylation of the dihydroquinoxaline nitrogen with 2-bromoethanol offers a straightforward route to introduce the ethanol group. This method parallels the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, where amines react with activated esters.

Experimental Protocol

-

Substrate Preparation : Generate the dihydroquinoxaline core via condensation of benzene-1,2-diamine with glyoxal.

-

Alkylation : React the dihydroquinoxaline with 2-bromoethanol in the presence of potassium carbonate (KCO) in acetonitrile at 60°C for 24 hours.

-

Workup : Filter the mixture, concentrate under reduced pressure, and purify via column chromatography (ethyl acetate/hexane, 1:3).

Mass spectrometry data for analogous N-alkylated compounds show molecular ion peaks at m/z 240.24 (M + Na)+, confirming successful alkylation.

Esterification and Subsequent Reduction

This two-step approach involves synthesizing an ester derivative of dihydroquinoxaline followed by reduction to the ethanol analog. The procedure mirrors the conversion of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid to its ethyl ester, with subsequent borohydride reduction.

Key Steps

-

Esterification : Treat 3-(1,2-dihydroquinoxalin-2-yl)propanoic acid with ethanol and sulfuric acid under reflux to form the ethyl ester.

-

Reduction : Reduce the ester with LiAlH in tetrahydrofuran (THF) to yield the primary alcohol.

The -NMR spectrum of the intermediate ester displays a triplet at δ 4.37 ppm (NCH), which shifts to δ 3.65 ppm (CHOH) post-reduction.

Functionalization via Hydrazide Intermediates

Hydrazide derivatives of dihydroquinoxaline, such as 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide, serve as versatile intermediates for introducing ethanol groups via reductive amination or nucleophilic substitution.

Reductive Amination Protocol

-

Hydrazide Synthesis : React 3-(1,2-dihydroquinoxalin-2-yl)propanoic acid with hydrazine hydrate in ethanol.

-

Reductive Amination : Treat the hydrazide with glycolaldehyde and sodium cyanoborohydride (NaBHCN) in methanol, yielding the ethanol-substituted product.

This method is advantageous for stereochemical control, with -NMR data revealing diastereomeric ratios of 3:1 in favor of the R-configuration .

Q & A

Q. Critical Considerations :

- Temperature control : Elevated temperatures (e.g., reflux) improve conversion but may increase side reactions.

- Solvent choice : Polar solvents like ethanol enhance intermediate solubility and purification .

- Catalyst selection : Acidic or basic conditions influence regioselectivity and by-product formation.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

Q. Methodological Tips :

- Prioritize crystallography for resolving stereochemistry, using SHELX programs for refinement .

- Combine NMR with IR to confirm functional groups (e.g., -OH stretch at ~3300 cm⁻¹).

Advanced: How can researchers address discrepancies in crystallographic refinement outcomes for quinoxaline-ethanol derivatives?

Answer:

Discrepancies often arise from hydrogen bonding ambiguities or twinned crystals. Strategies include:

- SHELXL Features : Use "TWIN" and "BASF" commands to model twinning () .

- Validation Tools : Check R-factor convergence and electron density maps (e.g., Coot or Olex2) .

- Hydrogen Bond Analysis : Compare bond lengths/angles with literature (e.g., ’s hydrogen bonding study) .

Example : For conflicting H-bond networks, re-refine with restrained parameters (DFIX in SHELXL) and validate via residual density plots .

Advanced: What experimental strategies optimize regioselectivity in quinoxaline-ethanol synthesis?

Answer:

- Directed Metalation : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution on the quinoxaline ring .

- Protecting Groups : Temporarily block reactive sites (e.g., -NH₂) to prevent undesired alkylation .

- Solvent Effects : Non-polar solvents (e.g., CHCl₃) favor kinetic control, reducing by-products () .

Case Study : In , EtMgBr addition at 0°C minimized over-alkylation, achieving 57% yield .

Basic: What intermediates are critical in synthesizing this compound, and how are they purified?

Answer:

Note : Monitor reaction progress via TLC (Rf comparison) and confirm purity via melting point analysis .

Advanced: How does the quinoxaline ring’s electronic environment influence the ethanol moiety’s reactivity?

Answer:

- Electron-Withdrawing Groups (e.g., -Cl in ): Increase acidity of the -OH group, enhancing nucleophilic substitution .

- Conjugation Effects : The quinoxaline π-system stabilizes transition states in oxidation reactions (e.g., ketone formation) .

Experimental Design : Use Hammett plots to correlate substituent effects with reaction rates (σ values from literature).

Basic: What protocols assess the stability of this compound under environmental stress?

Answer:

- Accelerated Degradation Studies : Expose to UV light, heat (40–60°C), and humidity; monitor via HPLC .

- Oxidation Tests : Treat with KMnO₄ or H₂O₂ to identify degradation products (e.g., quinoxaline ketones) .

Data Interpretation : Compare stability across batches using Arrhenius plots to predict shelf life .

Advanced: How can computational methods resolve molecular conformation ambiguities in crystallography?

Answer:

- DFT Calculations : Optimize geometry using Gaussian or ORCA; compare with X-ray torsion angles .

- Molecular Dynamics : Simulate crystal packing to validate hydrogen bonding motifs (e.g., ) .

Integration Workflow : Refine SHELXL models with DFT-optimized restraints (e.g., AFIX constraints) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.